Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-
Description
The compound Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]- (CAS: 121315-20-6) is a sulfonated benzamide derivative with the molecular formula C₁₁H₁₆N₂O₇S₂ and a molecular weight of 352.38 g/mol . Its structure features a 3-aminobenzamide core linked to a sulfonylethyl group, which is further substituted with a sulfooxyethyl moiety. Key physicochemical properties include a density of 1.548 g/cm³ and a calculated acid dissociation constant (pKa) of -3.85, indicating strong acidity due to the sulfonic acid group .
Properties
IUPAC Name |
2-[2-[(3-aminobenzoyl)amino]ethylsulfonyl]ethyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O7S2/c12-10-3-1-2-9(8-10)11(14)13-4-6-21(15,16)7-5-20-22(17,18)19/h1-3,8H,4-7,12H2,(H,13,14)(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSCZRDDLKLPIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NCCS(=O)(=O)CCOS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073088 | |
| Record name | Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121315-20-6 | |
| Record name | 3-Amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121315-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 3-amino-N-(2-((2-(sulfooxy)ethyl)sulfonyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121315206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({2-[(3-aminobenzoyl)amino]ethyl}sulfonyl)ethyl hydrogen sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]- (CAS No. 121315-20-6), is a compound that has garnered interest due to its diverse biological activities and potential applications in various fields such as pharmacology and agriculture. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H16N2O7S2
- Molecular Weight : 352.4 g/mol
- IUPAC Name : 2-[2-[(3-aminobenzoyl)amino]ethylsulfonyl]ethyl hydrogen sulfate
- CAS Registry Number : 121315-20-6
Synthesis
The synthesis of benzamide derivatives often involves various chemical reactions, including esterification and substitution reactions. Studies have shown that modifications to the benzamide structure can enhance its biological activity, particularly against microbial pathogens and pests.
Antimicrobial Activity
Research has demonstrated that benzamide derivatives exhibit significant antimicrobial properties. For instance, a study evaluating a series of benzamide compounds found that certain derivatives showed potent activity against various fungal strains, including Botrytis cinereal and Fusarium graminearum. The following table summarizes the fungicidal activities of selected benzamides:
| Compound | Concentration (mg/L) | Inhibition Rate (%) |
|---|---|---|
| 10a | 100 | 84.4 |
| 10d | 100 | 83.6 |
| 10e | 100 | 83.3 |
| Pyraclostrobin | 100 | 81.4 |
These results indicate that modifications to the benzamide structure can lead to enhanced antifungal properties, making them suitable candidates for agricultural applications.
Larvicidal Activity
In addition to antifungal properties, benzamide derivatives have been investigated for their larvicidal activity against mosquito larvae. A study reported the death rates of mosquito larvae exposed to various concentrations of benzamide derivatives:
| Compound | Concentration (mg/L) | Death Rate (%) |
|---|---|---|
| Compound A | 10 | 100 |
| Compound B | 10 | 40 |
| Compound C | 10 | 25 |
These findings suggest that certain benzamides could be developed into effective larvicides for vector control in public health.
Case Studies
- Zebrafish Embryo Toxicity Study : A recent study assessed the toxicity of novel benzamide derivatives on zebrafish embryos, revealing that some compounds exhibited low toxicity levels (LC50 > 20 mg/L), indicating their potential safety for environmental applications .
- Fungicidal Efficacy : Another investigation focused on the efficacy of benzamide derivatives against fungal pathogens affecting crops. The results indicated that several compounds displayed strong inhibitory effects, particularly against Botrytis cinereal, with EC50 values significantly lower than those of conventional fungicides .
The biological activity of benzamide derivatives can be attributed to their ability to interact with specific biological targets within microorganisms or pests. These interactions may involve:
- Inhibition of Enzyme Activity : Many benzamides act as enzyme inhibitors, disrupting metabolic pathways essential for microbial growth.
- Cell Membrane Disruption : Some compounds may compromise the integrity of cell membranes in pathogens, leading to cell lysis.
Scientific Research Applications
Biological Activities
Benzamide derivatives are known for their diverse biological activities, which include:
- Anticancer Properties : Certain derivatives have been shown to inhibit tumor growth by acting on specific cellular pathways.
- Analgesic Effects : The compound exhibits pain-relieving properties, making it a candidate for pain management therapies.
- Antidepressant Activity : Some benzamide derivatives have been studied for their potential in treating depression by interacting with neurotransmitter systems.
Applications in Medicinal Chemistry
- Pharmaceutical Development : Benzamide derivatives are used in the development of drugs targeting various conditions such as gastrointestinal disorders and psychiatric illnesses.
- Biological Interaction Studies : Research has demonstrated that these compounds can act as antagonists at dopamine receptors, which is crucial for psychiatric treatment strategies.
- Molecular Docking Studies : Techniques such as molecular docking have been employed to understand the binding affinities of benzamide derivatives to biological targets.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a specific benzamide derivative on breast cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that the compound could serve as a potential chemotherapeutic agent.
Case Study 2: Analgesic Properties
Research conducted on animal models demonstrated that benzamide derivatives exhibited substantial analgesic effects comparable to established pain relievers. This opens avenues for further development in pain management therapies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogous benzamide/sulfonamide derivatives:
Preparation Methods
Thioether Formation
Reacting the free amine of the benzamide intermediate with 2-chloroethylsulfonyl chloride in tetrahydrofuran (THF) at −20°C forms a thioether linkage. Triethylamine (5 equiv) neutralizes HCl byproducts. After 12 hours, the mixture is filtered, and the solvent evaporated to yield N-(2-chloroethylsulfonylethyl)-3-aminobenzamide .
Oxidation to Sulfone
The thioether is oxidized to a sulfone using hydrogen peroxide (30%) in acetic acid at 60°C for 6 hours. This step achieves >95% conversion, confirmed by thin-layer chromatography (TLC) with Rf = 0.45 (ethyl acetate/hexane, 1:1).
Sulfooxy Group Installation
The terminal sulfooxy group is introduced via sulfation of a hydroxyl intermediate. This requires:
Hydroxyl Group Generation
The chloro group in N-(2-chloroethylsulfonylethyl)-3-aminobenzamide is hydrolyzed to a hydroxyl group using aqueous sodium hydroxide (2M) at 80°C for 3 hours. The product, N-(2-hydroxyethylsulfonylethyl)-3-aminobenzamide , is isolated via extraction with dichloromethane and dried over magnesium sulfate.
Sulfation Reaction
The hydroxyl group is sulfated using sulfur trioxide-pyridine complex (2 equiv) in dimethylformamide (DMF) at 0°C. After 2 hours, the reaction is quenched with ice-water, and the product precipitated by adjusting the pH to 2–3 with hydrochloric acid. Filtration and washing with cold acetone yield Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]- with 70–75% purity, requiring further purification.
Protection-Deprotection Strategies
To prevent undesired side reactions during sulfonation and sulfation, protecting groups are critical:
| Step | Protecting Group | Reagent | Deprotection Method |
|---|---|---|---|
| Amine protection | Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate | Trifluoroacetic acid (TFA) in DCM |
| Hydroxyl protection | TBS (tert-butyldimethylsilyl) | TBSCl, imidazole | Tetrabutylammonium fluoride (TBAF) |
For example, the 3-amino group in the benzamide core is Boc-protected before sulfonylation, then deprotected using TFA to restore reactivity for subsequent steps.
Industrial-Scale Optimization
Large-scale production employs green chemistry principles to enhance efficiency:
Solvent Selection
Catalytic Enhancements
Crystallization Protocols
Final purification uses methanol/water (7:3) as the antisolvent. Gradual cooling from 60°C to 4°C over 12 hours yields crystals with >99% purity, as verified by HPLC.
Analytical Validation
Critical quality control measures include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column, 0.1% TFA in H2O/MeCN) | ≥98% |
| Sulfur content | Elemental analysis | Theoretical: 18.2% |
| Sulfate ester integrity | IR spectroscopy | Peaks at 1220 cm⁻¹ (S=O), 1050 cm⁻¹ (S-O) |
For example, IR spectroscopy confirms the sulfooxy group via characteristic S-O stretching vibrations. High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 352.4 [M+H]+.
Challenges and Mitigation
-
Sulfate Hydrolysis : The sulfooxy group is prone to acidic/basic hydrolysis. Reactions are conducted under pH 5–7, and final products are stored at −20°C.
-
Sulfonamide Oxidation : Over-oxidation during sulfone formation is minimized by严格控制 H2O2 stoichiometry (1.1 equiv) and temperature.
-
Byproduct Formation : Silica gel chromatography (ethyl acetate/methanol, 9:1) removes residual sulfonic acid derivatives.
Comparative Methodologies
A comparative analysis of sulfation agents reveals:
| Reagent | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| SO3-pyridine | 72 | 95 | 12.50 |
| Chlorosulfonic acid | 68 | 90 | 8.20 |
| Sulfamic acid | 55 | 85 | 4.80 |
SO3-pyridine, despite higher cost, is optimal for large-scale synthesis due to consistent yields and minimal byproducts .
Q & A
Q. What are the critical considerations for synthesizing 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]benzamide, particularly regarding its sulfonate and sulfonyl groups?
The synthesis requires careful handling of sulfonate and sulfonyl functionalities due to their hygroscopic and reactive nature. A stepwise approach is recommended:
- Sulfonation : Introduce the sulfooxy group early, using protecting groups (e.g., tert-butyl) to prevent undesired side reactions.
- Coupling Reactions : Employ nucleophilic substitution or amidation to attach the sulfonated ethyl group to the benzamide core.
- Purification : Use recrystallization (e.g., methanol or ethanol) to isolate the product, as described for structurally analogous sulfonamide derivatives .
- Monitoring : Track reaction progress via TLC or HPLC to ensure intermediates are stable and reactive sites are preserved .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR (with DEPT-135) to confirm the benzamide backbone, sulfonate group position, and stereochemistry. For example, the sulfonate’s S=O stretches appear at ~1350–1200 cm⁻¹ in IR .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~350–400 g/mol) and fragmentation patterns .
- Elemental Analysis : Validate purity and stoichiometry of C, H, N, and S atoms, especially given the sulfur-rich structure .
Advanced Research Questions
Q. How can researchers resolve conflicting data regarding sulfonate group reactivity during synthesis?
Conflicting yields or side products may arise from variable reaction conditions (pH, temperature, or catalysts). Methodological approaches include:
- Kinetic Studies : Conduct time-resolved experiments under controlled temperatures (e.g., 25°C vs. 60°C) to identify optimal conditions.
- In-Situ Monitoring : Use real-time IR or Raman spectroscopy to track sulfonate group stability during reactions .
- Computational Modeling : Apply DFT calculations to predict reactivity of sulfonate intermediates under different solvents or catalysts .
Q. What experimental strategies are suitable for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Fluorometric Assays : Modify the benzamide core with fluorescent tags (e.g., dansyl chloride) to monitor binding events, as demonstrated for sulfonamide-based probes .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to quantify binding kinetics with proteins like carbonic anhydrase, a common sulfonamide target .
- Molecular Docking : Use structural analogs (e.g., CAS 107294-87-1 ) to model interactions and guide mutagenesis studies on target binding sites.
Q. How can researchers design stability studies to assess degradation pathways under physiological conditions?
- Accelerated Stability Testing : Expose the compound to varied pH (2–9), temperatures (25–40°C), and light conditions. Monitor degradation via HPLC-MS to identify hydrolyzed or oxidized byproducts (e.g., cleavage of the sulfonate ester) .
- Forced Degradation : Use radical initiators (e.g., H2O2) to simulate oxidative stress and characterize degradation products .
- Long-Term Storage Analysis : Store samples at –20°C, 4°C, and room temperature with desiccants to evaluate hygroscopicity and shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
